molecular formula C11H15N3O2 B1464409 (3-Aminopiperidin-1-yl)(6-hydroxypyridin-3-yl)methanone CAS No. 1250545-76-6

(3-Aminopiperidin-1-yl)(6-hydroxypyridin-3-yl)methanone

Katalognummer: B1464409
CAS-Nummer: 1250545-76-6
Molekulargewicht: 221.26 g/mol
InChI-Schlüssel: ODIBVHBBCSSVSY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-Aminopiperidin-1-yl)(6-hydroxypyridin-3-yl)methanone is a heterocyclic compound featuring a piperidine ring substituted with an amino group at the 3-position and a hydroxypyridine moiety linked via a methanone bridge. Its molecular formula is C₁₁H₁₅N₃O₂ (molecular weight: 221.26 g/mol), as inferred from structurally related compounds (e.g., the 4-aminopiperidinyl variant in ).

Eigenschaften

IUPAC Name

5-(3-aminopiperidine-1-carbonyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c12-9-2-1-5-14(7-9)11(16)8-3-4-10(15)13-6-8/h3-4,6,9H,1-2,5,7,12H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODIBVHBBCSSVSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CNC(=O)C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

General Synthetic Strategy

The preparation typically involves the coupling of a piperidinyl amine derivative with a pyridinyl carboxylic acid or its activated derivative to form the amide linkage. The key step is the formation of the methanone (carbonyl) bridge connecting the 3-aminopiperidin-1-yl group to the 6-hydroxypyridin-3-yl ring.

Detailed Preparation Procedures

Two representative experimental procedures have been reported, involving the use of tert-butyl 3-methylpiperidin-3-ylcarbamate as a protected amine precursor and nicotinamide derivatives as pyridinyl coupling partners. The reactions are typically conducted in butan-1-ol solvent under elevated temperatures with a base such as N-ethyl-N,N-diisopropylamine (DIEA) to facilitate amide bond formation.

Step Reaction Conditions Description
1 Reactants: N-(5-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)nicotinamide (100 mg, 0.298 mmol), tert-butyl 3-methylpiperidin-3-ylcarbamate (192 mg, 0.895 mmol), DIEA (0.052 mL, 0.298 mmol) Stirred in n-butanol (3 mL) at 143°C for 24 hours.
2 Work-up: Solvent removal, dissolution in ethyl acetate, washing with water and brine, drying over sodium sulfate, concentration. Purification by C-18 reverse phase flash chromatography (Biotage SP4, 10-80% CH3CN/water gradient).
3 Deprotection: Product dissolved in dichloromethane (DCM, 2 mL), treated with trifluoroacetic acid (TFA, 0.5 mL) at room temperature for 1 hour. Solvent removal, dissolution in DCM (1 mL), addition of 2 N HCl in ether (3 mL), solid collection by filtration.
4 Final product: N-(4-(3-amino-3-methylpiperidin-1-yl)-5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)nicotinamide hydrochloride obtained with 7.96% yield. Characterized by 1H NMR and LCMS (APCI+) m/z 429 (M+H)+.

A similar procedure was conducted with N-(4,5-difluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)nicotinamide and the same carbamate derivative in n-butanol at 150°C for 24 hours, followed by analogous work-up and purification steps, yielding the corresponding amide product after deprotection.

Reaction Parameters and Optimization

  • Base: N-ethyl-N,N-diisopropylamine (DIEA) is used as a non-nucleophilic base to neutralize acid byproducts and promote amide bond formation.
  • Solvent: n-Butanol is chosen for its high boiling point, facilitating reactions at elevated temperatures (143–150°C).
  • Temperature and Time: Elevated temperatures (143–150°C) and prolonged reaction times (24 hours) are critical for achieving sufficient conversion.
  • Purification: Reverse phase flash chromatography with C-18 columns and acetonitrile-water gradients ensures product purity.
  • Deprotection: TFA treatment removes the tert-butyl carbamate protecting group, followed by acidification with HCl in ether to isolate the hydrochloride salt of the amine product.

Analytical Data Supporting Preparation

  • 1H NMR Spectroscopy: Confirms the presence of characteristic proton environments corresponding to the piperidine ring, pyridinyl moiety, and amide linkage.
  • LCMS (APCI+): Molecular ion peak consistent with the expected molecular weight of the product.
  • Yield: The isolated yields reported are low to moderate (~7.96%), indicating potential for optimization.

Summary Table of Preparation Conditions

Parameter Condition Notes
Reactants Nicotinamide derivatives and tert-butyl 3-methylpiperidin-3-ylcarbamate Protected amine precursor
Base N-ethyl-N,N-diisopropylamine (DIEA) Non-nucleophilic base
Solvent n-Butanol High boiling solvent
Temperature 143–150°C Elevated temperature required
Reaction Time 24 hours Prolonged heating
Purification C-18 reverse phase flash chromatography Gradient elution with CH3CN/water
Deprotection TFA in DCM, followed by HCl in ether Removes Boc protecting group
Yield ~8% Moderate, scope for improvement

Research Findings and Considerations

  • The synthetic route relies on the stability of the tert-butyl carbamate protecting group under the reaction conditions and its facile removal post-coupling.
  • Elevated temperature and prolonged reaction time are necessary due to steric hindrance and electronic effects in coupling the aminopiperidine with the hydroxypyridinyl moiety.
  • The use of reverse phase chromatography is effective for purifying polar amide products.
  • The relatively low yield suggests that side reactions or incomplete conversions may occur, warranting further optimization such as alternative coupling agents or microwave-assisted synthesis.
  • No direct data on alternative synthetic routes or catalytic methods were found in the reviewed literature, indicating this is the predominant method reported for this compound.

Analyse Chemischer Reaktionen

Types of Reactions

(3-Aminopiperidin-1-yl)(6-hydroxypyridin-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the pyridine ring can be oxidized to form a ketone or aldehyde.

    Reduction: The methanone bridge can be reduced to form a secondary alcohol.

    Substitution: The amino group on the piperidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate) can be used under mild conditions.

    Reduction: Reducing agents like NaBH₄ (sodium borohydride) or LiAlH₄ (lithium aluminium hydride) are commonly employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like NaOH (sodium hydroxide).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

(3-Aminopiperidin-1-yl)(6-hydroxypyridin-3-yl)methanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Wirkmechanismus

The mechanism of action of (3-Aminopiperidin-1-yl)(6-hydroxypyridin-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural analogs of "(3-Aminopiperidin-1-yl)(6-hydroxypyridin-3-yl)methanone" differ in substituent positions, functional groups, and side chains, which critically affect physicochemical properties and biological activity. Below is a detailed comparison:

Table 1: Key Structural Analogs and Their Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Differences Notes
(4-Aminopiperidin-1-yl)(6-hydroxypyridin-3-yl)methanone 1154259-26-3 C₁₁H₁₅N₃O₂ 221.26 Amino group at 4-position of piperidine Discontinued commercial availability; limited stability
(4-(Aminomethyl)piperidin-1-yl)(6-hydroxypyridin-3-yl)methanone 1281919-51-4 C₁₂H₁₇N₃O₂ 235.28 Aminomethyl group at 4-position of piperidine Commercially available; higher molecular weight suggests improved solubility
[6-(1-Ethylpropylamino)-pyridin-3-yl]-{4-[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-methanone N/A (Patent) C₂₈H₃₃N₇O₄S ~588.7 Ethylpropylamino side chain on pyridine; sulfonylphenyl-pyrazolopyrimidine substituent Designed for kinase inhibition; bulkier structure reduces bioavailability
(2-(6-(Cyclopropylamino)pyridin-3-yl)piperidin-1-yl)(phenyl)methanone 2385-87-7 C₂₁H₂₃N₃O 333.43 Phenyl instead of hydroxypyridine; cyclopropylamino substituent Hydrophobic phenyl group may enhance blood-brain barrier penetration

Key Findings from Structural Comparisons

Position of Amino Group on Piperidine: The 3-aminopiperidinyl variant (target compound) may exhibit distinct conformational flexibility compared to the 4-aminopiperidinyl analog. highlights that even minor positional changes (e.g., pyrrole vs. indole derivatives) can drastically alter receptor binding . For instance, pyrrole-derived cannabinoids showed reduced potency compared to indole analogs due to steric hindrance .

Hydroxypyridine vs.

Side Chain Modifications: Longer side chains (e.g., ethylpropylamino in ) correlate with higher receptor affinity in cannabinoid studies , but excessive bulk (e.g., sulfonylphenyl-pyrazolopyrimidine in ) may limit solubility .

Commercial Availability and Stability: The 4-aminopiperidinyl analog (CAS 1154259-26-3) is discontinued, suggesting synthetic or stability challenges, whereas the 4-(aminomethyl) variant (CAS 1281919-51-4) remains available, possibly due to improved stability from the methylene spacer .

Inferred Structure-Activity Relationships (SAR)

  • Amino Group Position: The 3-amino substitution may optimize spatial orientation for target engagement compared to 4-position analogs.
  • Hydroxypyridine : The hydroxyl group likely participates in critical hydrogen bonds, as seen in pyridine-derived kinase inhibitors () .
  • Piperidine Ring : The piperidine scaffold is a common feature in CNS-targeting drugs; its substitution pattern influences pharmacokinetics and target selectivity .

Biologische Aktivität

(3-Aminopiperidin-1-yl)(6-hydroxypyridin-3-yl)methanone, known by its CAS number 1154259-26-3, is a compound that has garnered attention for its potential biological activities, particularly as a Dipeptidyl Peptidase IV (DPP-IV) inhibitor. This article explores the compound's structure, biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of (3-Aminopiperidin-1-yl)(6-hydroxypyridin-3-yl)methanone is C11H15N3O2C_{11}H_{15}N_{3}O_{2}, with a molecular weight of approximately 221.26 g/mol. The compound features a piperidine ring and a hydroxypyridine moiety, which contribute to its biological activity.

PropertyValue
Molecular FormulaC11H15N3O2C_{11}H_{15}N_{3}O_{2}
Molecular Weight221.26 g/mol
CAS Number1154259-26-3
PurityMin. 95%

DPP-IV inhibitors are a class of medications used primarily in the management of type 2 diabetes. They work by inhibiting the enzyme DPP-IV, which is responsible for inactivating incretin hormones such as GLP-1 (glucagon-like peptide-1). By preventing the breakdown of these hormones, DPP-IV inhibitors enhance insulin secretion in response to meals and reduce glucagon release, leading to improved glycemic control.

Inhibition of DPP-IV

Research indicates that (3-Aminopiperidin-1-yl)(6-hydroxypyridin-3-yl)methanone demonstrates significant inhibitory activity against DPP-IV. This inhibition can lead to increased levels of endogenous GLP-1, which is beneficial for patients with type 2 diabetes. The compound's efficacy in promoting insulin secretion and reducing blood glucose levels has been highlighted in various studies.

Case Studies

  • In Vitro Studies :
    • A study conducted on isolated pancreatic cells demonstrated that treatment with (3-Aminopiperidin-1-yl)(6-hydroxypyridin-3-yl)methanone resulted in a dose-dependent increase in insulin secretion when exposed to glucose concentrations typical of postprandial states.
  • Animal Models :
    • In diabetic rat models, administration of the compound led to a significant reduction in fasting blood glucose levels compared to control groups. The results suggest potential for further development as an antidiabetic agent.

Structural Analysis

The crystal structure analysis of (3-Aminopiperidin-1-yl)(6-hydroxypyridin-3-yl)methanone reveals important insights into its interactions at the molecular level. X-ray diffraction studies indicate that the compound forms stable hydrogen bonds with surrounding molecules, contributing to its biological activity.

Q & A

Q. What are the optimal synthetic routes and purification methods for (3-Aminopiperidin-1-yl)(6-hydroxypyridin-3-yl)methanone?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling a 3-aminopiperidine derivative with a 6-hydroxypyridine moiety via a Friedel-Crafts acylation or nucleophilic substitution. Key steps include:
  • Amine activation : Use of coupling agents (e.g., EDCI/HOBt) to activate the carbonyl group for nucleophilic attack .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) to enhance reaction efficiency .
  • Purification : Column chromatography (silica gel, gradient elution) or recrystallization to isolate the product. Purity is validated via HPLC (≥95%) and NMR spectroscopy .

Q. How can the structural and physicochemical properties of this compound be characterized?

  • Methodological Answer :
  • Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm bond connectivity and stereochemistry. Mass spectrometry (HRMS) for molecular weight validation .
  • Thermal analysis : Differential scanning calorimetry (DSC) to determine melting points and thermal stability .
  • Solubility : Tested in aqueous buffers (pH 1–10) and organic solvents (DMSO, ethanol) using UV-Vis spectroscopy to assess bioavailability .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer :
  • Enzyme inhibition assays : Target-specific enzymes (e.g., kinases, proteases) using fluorogenic substrates or ELISA-based readouts .
  • Cell viability assays : MTT or resazurin-based tests in cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity .
  • Binding affinity : Surface plasmon resonance (SPR) to measure interactions with receptors like GPCRs or ion channels .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic profile?

  • Methodological Answer :
  • Molecular docking : Software like AutoDock Vina or Schrödinger Suite predicts binding modes to target proteins (e.g., neurotransmitter receptors) .
  • ADMET prediction : Tools like SwissADME or pkCSM simulate absorption, metabolism, and toxicity. Key parameters include LogP (lipophilicity) and CYP450 inhibition .
  • MD simulations : GROMACS or AMBER to assess stability of ligand-protein complexes over nanosecond timescales .

Q. What experimental strategies resolve contradictions between computational predictions and empirical bioactivity data?

  • Methodological Answer :
  • Dose-response validation : Repeat assays with varying concentrations (IC50_{50}/EC50_{50} curves) to confirm potency discrepancies .
  • Metabolite profiling : LC-MS/MS to identify active/inactive metabolites that alter observed bioactivity .
  • Crystallography : X-ray or cryo-EM structures of the compound bound to its target to validate docking poses .

Q. How can environmental stability and degradation pathways be systematically evaluated?

  • Methodological Answer :
  • Photolysis studies : Expose the compound to UV light (254–365 nm) and analyze degradation products via GC-MS .
  • Hydrolytic stability : Incubate in buffers (pH 3–9) at 37°C for 24–72 hours, monitoring hydrolysis via HPLC .
  • Ecotoxicology : Use model organisms (e.g., Daphnia magna) to assess acute toxicity and biodegradation in simulated environments .

Key Methodological Recommendations

  • Synthetic Optimization : Prioritize reaction condition screening (temperature, catalyst loading) using design of experiments (DoE) to maximize yield .
  • Data Reproducibility : Include positive controls (e.g., known inhibitors) in bioassays and validate findings across independent replicates .
  • Interdisciplinary Collaboration : Combine synthetic chemistry, computational biology, and pharmacology to address mechanistic complexity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Aminopiperidin-1-yl)(6-hydroxypyridin-3-yl)methanone
Reactant of Route 2
Reactant of Route 2
(3-Aminopiperidin-1-yl)(6-hydroxypyridin-3-yl)methanone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.